methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromophenyl)propanoate is a chemical compound with the molecular formula C10H11BrO2 . It is a colorless to yellow solid and has a molecular weight of 243.1 g/mol .
Molecular Structure Analysis
The InChI Key for methyl 3-(4-bromophenyl)propanoate is FKPYNBFWCSTPOT-UHFFFAOYSA-N . The SMILES representation is COC(=O)CCC1=CC=C(C=C1)Br .Physical And Chemical Properties Analysis
Methyl 3-(4-bromophenyl)propanoate is a solid and its color ranges from colorless to yellow . It has a molecular weight of 243.1 g/mol .Scientific Research Applications
Antioxidant Activity
Methyl 3-{[2-(dimethylamino)propyl]amino}acrylate, a key component in the synthesis of methyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride, has been used to synthesize compounds that exhibit significant antioxidant activity. These compounds show high inhibitory activity against superoxide generation in mitochondria both in liver and transformed tumor tissues in rats, indicating potential applications in oxidative stress management and cancer research (Kushnir et al., 2015).
Antimicrobial Activity
Derivatives of the compound, specifically substituted phenyl azetidines, have been synthesized and shown potential as antimicrobial agents. This suggests the compound's utility in developing new antimicrobial drugs (Doraswamy & Ramana, 2013).
Anticancer Activity
Related compounds, such as S-glycosyl and S-alkyl derivatives, have been synthesized using halo compounds including 4-bromophenyl. Some of these synthesized compounds have exhibited significant in vitro anticancer activities against different cancer cell lines, indicating the potential application of the compound in cancer research (Saad & Moustafa, 2011).
Optical Resolutions in Drug Synthesis
The compound has been used in optical resolutions for synthesizing optically active pharmaceutical ingredients, such as threo-beta-phenylserine. This demonstrates its role in the production of stereospecific drugs (Shiraiwa et al., 2006).
Pharmaceutical Compound Synthesis
It has been utilized in synthesizing various pharmaceutical compounds, indicating its versatility in drug development. For instance, it's used in the synthesis of morpholine hydrochloride derivatives (Tan Bin, 2011).
Antidepressant Activity
Although not directly related to this compound, related compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have been synthesized and investigated for antidepressant activities (Yuan, 2012).
Safety and Hazards
properties
IUPAC Name |
methyl (3R)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPQHNPIIVGSF-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.